molecular formula C29H48O4 B13390229 Icosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Icosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B13390229
M. Wt: 460.7 g/mol
InChI Key: LTSJTDDQUOUKJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of icosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with icosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally friendly solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Icosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Icosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of icosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Icosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long icosyl chain, which imparts distinct physicochemical properties such as enhanced lipophilicity and emollient characteristics. These properties make it particularly suitable for applications in cosmetics and drug delivery systems .

Properties

IUPAC Name

icosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJTDDQUOUKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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